2-(Chloromethyl)quinoline

Chemical Synthesis Process Chemistry Pharmaceutical Intermediates

2-(Chloromethyl)quinoline is a specialized quinoline derivative, distinguished by its 2-chloromethyl group which acts as a covalent warhead for PTGES2, unlike the 4-isomer. This reactive site is essential for synthesizing ritolukast analogs and anti-tubercular libraries. For industrial processes, the HCl salt (CAS 3747-74-8) offers superior stability. Sourcing the correct isomer is mandatory for reproducible results.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 4377-41-7
Cat. No. B1294453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)quinoline
CAS4377-41-7
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CCl
InChIInChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2
InChIKeyDDEAEWMDOSXKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)quinoline CAS 4377-41-7: A Versatile Quinoline Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Chloromethyl)quinoline (CAS 4377-41-7), also known as α-chloroquinaldine, is a heterocyclic aromatic compound belonging to the quinoline class . It features a reactive chloromethyl (-CH2Cl) group at the 2-position of the quinoline ring, a bicyclic structure comprising fused benzene and pyridine rings . This compound serves as a crucial electrophilic building block and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials . Its core utility lies in the ability to undergo facile nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups onto the quinoline scaffold . The compound is commercially available as both a free base (CAS 4377-41-7) and a hydrochloride salt (CAS 3747-74-8), with the latter offering enhanced stability for storage and handling .

Critical Differentiation of 2-(Chloromethyl)quinoline for Precise Chemical Synthesis and Biological Research


Generic substitution among quinoline derivatives is not feasible due to the profound influence of substituent position and halogen identity on both chemical reactivity and biological function. For instance, while the 2-chloromethyl group provides an ideal balance of reactivity and stability for nucleophilic substitution, the corresponding 4-isomer exhibits different electronic properties and regioselectivity in cross-coupling reactions [1]. Furthermore, the hydrochloride salt form (CAS 3747-74-8) offers significantly improved handling properties and aqueous solubility compared to the free base, which is critical for industrial-scale reactions [2]. Most importantly, the 2-chloromethyl group has been validated as a novel electrophilic 'warhead' capable of forming covalent bonds with specific protein targets such as PTGES2, a property not shared by methyl or bromomethyl analogs [3]. Therefore, selecting the precise compound based on quantifiable performance metrics is essential for achieving desired synthetic outcomes and reproducible biological results.

Head-to-Head Performance Evidence for 2-(Chloromethyl)quinoline (CAS 4377-41-7)


Hydrochloride Salt Provides Superior Stability and Handling vs. Free Base

The hydrochloride salt of 2-(chloromethyl)quinoline (CAS 3747-74-8) demonstrates a well-defined and consistently higher melting point compared to the free base form, indicating enhanced crystalline stability and ease of handling . The free base is reported as a low-melting solid (56.5-57.5 °C), which can complicate handling and storage . In contrast, the hydrochloride salt exhibits a high melting point (183-190 °C) and exists as a stable, free-flowing powder . This physical difference directly impacts procurement and industrial application, as the salt form is less prone to degradation and easier to accurately dispense in large-scale syntheses [1].

Chemical Synthesis Process Chemistry Pharmaceutical Intermediates

Validated Electrophilic Warhead for Covalent Protein Targeting (PTGES2)

2-Chloromethylquinoline (2-CMQ) has been specifically developed and validated as a novel electrophilic 'warhead' that potently and covalently binds to cellular protein targets, most notably prostaglandin E synthase 2 (PTGES2) [1]. This is a quantifiable functional differentiation from simple alkylating agents or non-covalent quinoline analogs. While many quinoline derivatives bind reversibly, 2-CMQ forms an irreversible covalent bond with PTGES2, a critical regulator of inflammation and cell proliferation [1][2]. This mechanism is a direct result of the reactive 2-chloromethyl group, which is absent in non-halogenated quinolines like 2-methylquinoline. The study identifies 2-CMQ as a novel binder for PTGES2, a property not previously described for other simple quinoline derivatives, positioning it as a valuable tool for chemical proteomics and targeted covalent inhibitor development [1].

Chemical Biology Drug Discovery Covalent Inhibitors

Key Intermediate in Patented Pharmaceutical Syntheses (RG-12525, Ritolukast)

2-(Chloromethyl)quinoline is an established and critical intermediate in the patented synthesis of specific drug candidates, differentiating it from other quinoline derivatives that lack documented routes to these exact molecules. In the synthesis of the leukotriene antagonist RG-12525, 2-(chloromethyl)quinoline (II) is generated from 2-methylquinoline (I) via chlorination with chlorine gas, and then condensed with hydroquinone to yield the key intermediate 4-(quinolin-2-ylmethoxy)phenol (IV) [1]. Similarly, in the synthesis of the anti-allergy/anti-thrombotic agent ritolukast, 2-(chloromethyl)quinoline (A) is used to alkylate 3-aminophenol (I) using NaH in DMSO/THF [2]. These patented routes represent concrete, verifiable applications where substitution with another quinoline building block would fail to produce the intended drug molecule.

Medicinal Chemistry Process R&D API Synthesis

Demonstrated Utility in Generating Bioactive 2,4-Bis(halomethyl)quinoline Derivatives

2-(Chloromethyl)quinoline serves as a foundational building block for synthesizing more complex halomethylquinolines, which have been shown to possess significant biological activity. Specifically, it was used to create ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a precursor to a series of 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids [1]. While the direct antibacterial activity of 2-(chloromethyl)quinoline itself was not the focus, the derived compounds (e.g., 5e and 5g) showed significant in vitro anti-tubercular activity against Mycobacterium smegmatis, comparable to the reference drug rifampicin [1]. This demonstrates the compound's value not as a final drug, but as a versatile precursor for accessing biologically active chemical space that is not readily accessible from other simpler quinoline starting materials.

Anti-tubercular Agents Antibacterial Research Heterocyclic Chemistry

Enhanced Reactivity Profile in Palladium-Catalyzed Cross-Couplings vs. Carbocyclic Analogs

The quinoline scaffold imparts unique electronic properties that enhance the reactivity of 2-(chloromethyl)quinoline in palladium-catalyzed cross-coupling reactions relative to simple carbocyclic aryl chlorides. Halogens at the α and γ positions of quinoline are more susceptible to oxidative addition to Pd(0) [1]. As a consequence, even 2-chloro- and 4-chloro-quinolines undergo palladium-catalyzed reactions under standard conditions, a phenomenon not frequently observed in carbocyclic chloroaryl compounds [1]. This class-level property suggests that 2-(chloromethyl)quinoline may exhibit superior performance in Suzuki, Heck, or similar cross-coupling reactions compared to its carbocyclic analog, benzyl chloride, offering a synthetic advantage in terms of milder reaction conditions or higher yields when attaching the quinoline moiety to complex molecular architectures.

Organometallic Chemistry Cross-Coupling Reactions Synthetic Methodology

Targeted Applications of 2-(Chloromethyl)quinoline (CAS 4377-41-7) Based on Quantitative Evidence


Process-Scale Synthesis Requiring Stable and Easily Handled Intermediate

When designing a multi-kilogram chemical process, the physical form of an intermediate is critical. For reactions requiring a 2-(chloromethyl)quinoline building block, procurement of the hydrochloride salt (CAS 3747-74-8) is strongly recommended over the free base. As established in the evidence, the hydrochloride salt possesses a melting point of 183-190 °C, which is approximately 130 °C higher than that of the free base (56.5-57.5 °C) . This high melting point ensures the compound remains a stable, free-flowing powder under typical warehouse and production conditions, minimizing degradation, clumping, and handling errors during dispensing. The salt form also exhibits defined solubility in aqueous media, which can be advantageous for certain reaction work-ups [1].

Chemical Biology: Developing Covalent Probes or Inhibitors Targeting PTGES2

Researchers aiming to develop novel covalent inhibitors for prostaglandin E synthase 2 (PTGES2) or other cellular targets should prioritize 2-(chloromethyl)quinoline as their core warhead. Primary literature has validated this specific compound as a potent, covalent binder of PTGES2, a mechanism not achievable with non-halogenated quinoline analogs . This evidence supports its use in chemoproteomic studies for target identification or as a starting scaffold for medicinal chemistry optimization. While quantitative IC50 values against PTGES2 were not detailed in the available abstract, the demonstrated covalent engagement provides a compelling rationale for its selection over other electrophilic building blocks for this specific target class .

Medicinal Chemistry: Replicating or Optimizing Patented Drug Syntheses

For R&D teams focused on the leukotriene pathway or related inflammatory targets, 2-(chloromethyl)quinoline is an essential and irreplaceable intermediate for synthesizing compounds within the RG-12525 and ritolukast chemical series . The published and patented routes explicitly detail its use in alkylation steps to build the core molecular architecture. Using a different quinoline derivative, such as 2-methylquinoline or 4-(chloromethyl)quinoline, would not yield the correct intermediates and would derail the established synthetic pathway. Therefore, sourcing the exact 2-(chloromethyl)quinoline is mandatory for successfully reproducing or building upon this prior art.

Anti-Infective Research: Generating Novel Quinoline-Derived Scaffolds

Medicinal chemists exploring new chemical space for anti-tubercular or antibacterial agents can confidently use 2-(chloromethyl)quinoline as a versatile starting point for library synthesis. Evidence shows it can be readily converted into more complex bis(halomethyl)quinoline building blocks, which have been used to create compounds with in vitro anti-tubercular activity comparable to rifampicin . This established pathway de-risks the early stages of a discovery program by providing a validated route to a class of biologically active molecules, allowing researchers to focus their efforts on optimizing potency and drug-like properties rather than inventing a new core scaffold synthesis.

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